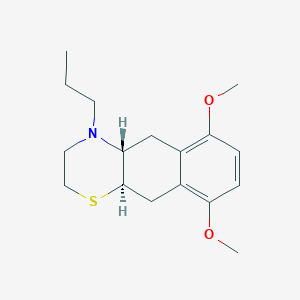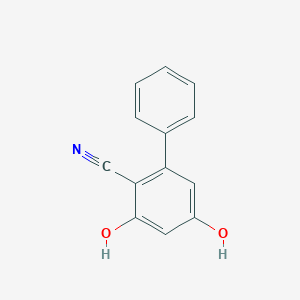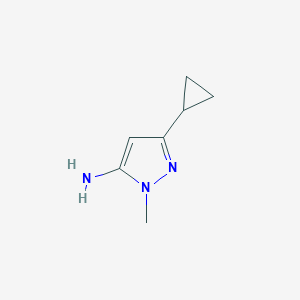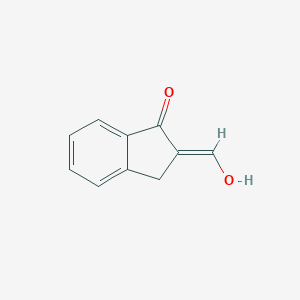![molecular formula C20H30O4 B039069 (5S,6E,8Z,10E,12E)-5-hydroxy-13-[(2S,3S)-3-pentyloxiran-2-yl]trideca-6,8,10,12-tetraenoic acid CAS No. 114144-28-4](/img/structure/B39069.png)
(5S,6E,8Z,10E,12E)-5-hydroxy-13-[(2S,3S)-3-pentyloxiran-2-yl]trideca-6,8,10,12-tetraenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
14(15)-Epoxytetraene is a chemical compound characterized by the presence of an epoxide ring and multiple conjugated double bonds
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 14(15)-Epoxytetraene typically involves the epoxidation of tetraene precursors. Commonly used methods include:
Peracid Epoxidation: This method uses peracids such as m-chloroperbenzoic acid (m-CPBA) to introduce the epoxide ring.
Catalytic Epoxidation: Transition metal catalysts like titanium or molybdenum complexes can facilitate the epoxidation process under mild conditions.
Industrial Production Methods: Industrial production of 14(15)-Epoxytetraene may involve large-scale catalytic processes, ensuring high yield and purity. The choice of catalyst and reaction conditions is optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions: 14(15)-Epoxytetraene undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under basic conditions.
Major Products: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
14(15)-Epoxytetraene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials, including polymers and coatings, due to its reactive epoxide group.
作用机制
The mechanism of action of 14(15)-Epoxytetraene involves its interaction with various molecular targets and pathways:
Epoxide Ring Reactivity: The epoxide ring is highly reactive and can interact with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules.
Pathways Involved: The compound can modulate various signaling pathways, including those involved in cell proliferation and apoptosis, making it a potential candidate for therapeutic applications.
相似化合物的比较
14(15)-Epoxytetraene can be compared with other similar compounds, such as:
Epoxides: Other epoxide-containing compounds, like epoxyoctadecane, share similar reactivity but differ in their specific applications and biological activities.
Tetraenes: Compounds like 1,3,5,7-octatetraene have similar conjugated double bonds but lack the epoxide ring, leading to different chemical properties and reactivity.
Uniqueness: The combination of an epoxide ring with conjugated double bonds in 14(15)-Epoxytetraene makes it unique, providing a versatile platform for various chemical reactions and applications in multiple scientific fields.
属性
CAS 编号 |
114144-28-4 |
|---|---|
分子式 |
C20H30O4 |
分子量 |
334.4 g/mol |
IUPAC 名称 |
(5S,6E,8Z,10E,12E)-5-hydroxy-13-[(2S,3S)-3-pentyloxiran-2-yl]trideca-6,8,10,12-tetraenoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-8-14-18-19(24-18)15-10-7-5-4-6-9-12-17(21)13-11-16-20(22)23/h4-7,9-10,12,15,17-19,21H,2-3,8,11,13-14,16H2,1H3,(H,22,23)/b6-4-,7-5+,12-9+,15-10+/t17-,18+,19+/m1/s1 |
InChI 键 |
OJGVQCWEMKCHQR-ZPODFEQKSA-N |
SMILES |
CCCCCC1C(O1)C=CC=CC=CC=CC(CCCC(=O)O)O |
手性 SMILES |
CCCCC[C@H]1[C@@H](O1)/C=C/C=C/C=C\C=C\[C@H](CCCC(=O)O)O |
规范 SMILES |
CCCCCC1C(O1)C=CC=CC=CC=CC(CCCC(=O)O)O |
同义词 |
14(15)-epoxytetraene 5-hydroxy-14,15-oxido-6,10,12,8-eicosatetraenoic acid 5-hydroxy-14,15-oxido-6,8,10,12-eicosatetraenoic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


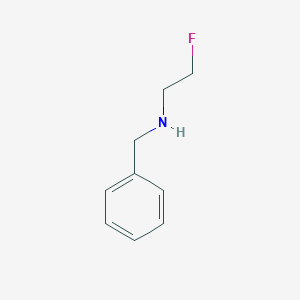
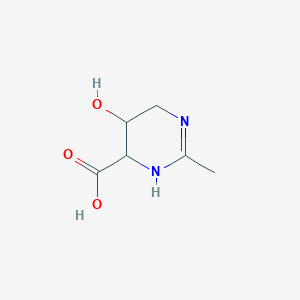
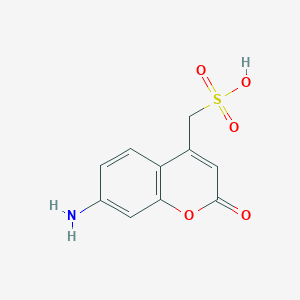
![(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B38997.png)
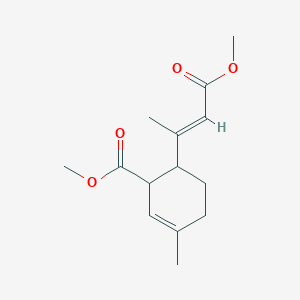
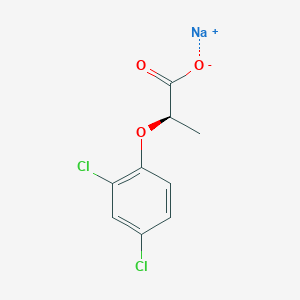
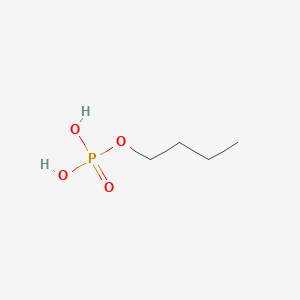
![5,12,16,16-tetramethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-ol](/img/structure/B39009.png)
![6-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B39014.png)

